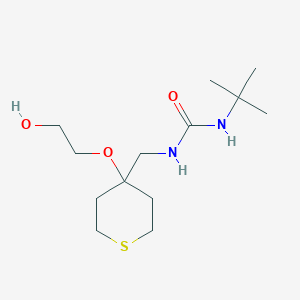
1-(tert-butyl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-butyl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential for various applications. This compound is commonly referred to as TBTU, and its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
TBTU activates carboxyl groups by forming a reactive O-acylisourea intermediate. This intermediate then reacts with the amino group of the incoming amino acid, resulting in the formation of a peptide bond. TBTU has been shown to be more efficient than other commonly used coupling agents, such as HOBt and DIC.
Biochemical and Physiological Effects:
TBTU has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating to human skin.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using TBTU as a coupling agent is its high efficiency in activating carboxyl groups. It has also been shown to be less prone to racemization than other commonly used coupling agents. However, TBTU is relatively expensive compared to other coupling agents, and its use requires careful handling due to its potential to react with water.
Zukünftige Richtungen
There are several future directions for the study of TBTU. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of TBTU for its potential as an antitumor agent. Additionally, the use of TBTU in the synthesis of cyclic peptides and peptide nucleic acids could be further explored. Finally, the biochemical and physiological effects of TBTU could be studied in more detail to determine its safety for use in various applications.
Synthesemethoden
TBTU can be synthesized by reacting tert-butyl isocyanate with 4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-carboxylic acid in the presence of N-methylmorpholine. This reaction results in the formation of TBTU as a white crystalline solid. The purity of TBTU can be improved by recrystallization from ethyl acetate.
Wissenschaftliche Forschungsanwendungen
TBTU has been extensively studied for its applications in peptide synthesis. It is commonly used as a coupling agent in solid-phase peptide synthesis to activate carboxyl groups. TBTU is also used in the synthesis of cyclic peptides and peptide nucleic acids. In addition to its applications in peptide synthesis, TBTU has also been studied for its potential as an antitumor agent.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3S/c1-12(2,3)15-11(17)14-10-13(18-7-6-16)4-8-19-9-5-13/h16H,4-10H2,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSCSOYWHVEKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CCSCC1)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

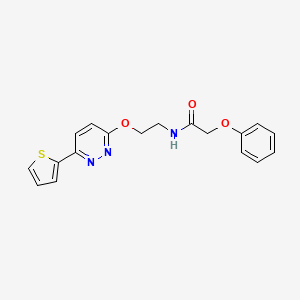
![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)
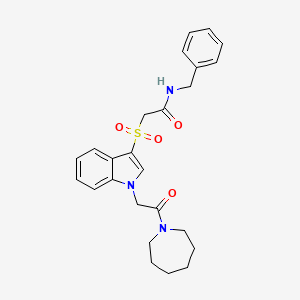


![2-(3-Cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-[2-[[2-(3-cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2843576.png)

![7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2843579.png)

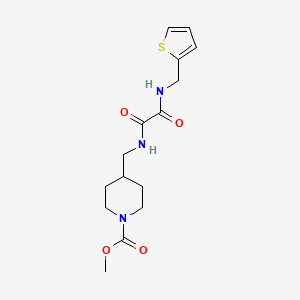
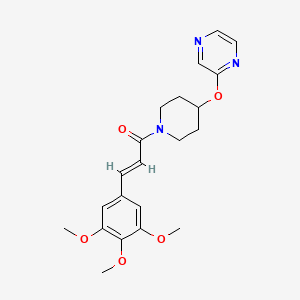

![Ethyl 1-[6-methoxy-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2843588.png)
![3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one](/img/structure/B2843590.png)